![molecular formula C17H14FNO3 B2999761 N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034566-01-1](/img/structure/B2999761.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
“N-([2,3’-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide” is a synthetic organic compound that features a bifuran moiety and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide” typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Amide bond formation: The final step involves coupling the bifuran and fluorophenyl intermediates through an amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced under hydrogenation conditions, affecting the aromatic rings.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like nitronium ion (NO2+).
Major Products
The major products depend on the specific reaction conditions but can include oxidized or reduced derivatives of the original compound, as well as substituted products on the aromatic rings.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
If found to have therapeutic properties, it could be developed into a drug candidate for treating various diseases.
Industry
In industrial applications, it might be used in the synthesis of advanced materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism by which “N-([2,3’-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide” exerts its effects would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)-2-phenylacetamide: Lacks the fluorine atom on the phenyl ring.
N-([2,3’-bifuran]-5-ylmethyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in “N-([2,3’-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide” can significantly affect its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound with a bifuran moiety and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound may influence its interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
Property | Description |
---|---|
IUPAC Name | 2-(4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Molecular Formula | C17H14FNO3 |
Molecular Weight | 299.29 g/mol |
CAS Registry Number | 2034566-01-1 |
The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors. The fluorine atom in the phenyl ring may enhance lipophilicity and metabolic stability, potentially leading to improved binding affinity to biological targets compared to similar compounds.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of bifuran compounds have been shown to induce apoptosis in cancer cell lines. In one study, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting that this compound may possess comparable efficacy in inhibiting tumor growth .
Antimicrobial Activity
Compounds featuring bifuran moieties often exhibit antimicrobial properties. The lipophilicity associated with these compounds can enhance their antibacterial activities. Preliminary data suggest that this compound may also show effectiveness against various bacterial strains, although specific data on this compound is limited .
Anti-inflammatory Activity
The potential anti-inflammatory effects of similar compounds have been documented in the literature. Bifuran derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds with structural similarities may exhibit similar inhibitory effects on COX enzymes .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study involving related bifuran compounds showed that they could suppress tumor growth in vivo models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Findings : The compound's ability to modulate signaling pathways linked to cell survival and proliferation was highlighted.
-
Research on Antimicrobial Properties :
- Investigations into derivatives of bifuran compounds revealed moderate to significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Results : Compounds demonstrated varying degrees of inhibition depending on their structural modifications.
-
Inflammation Studies :
- Research indicated that certain bifuran derivatives effectively inhibited COX enzymes at low micromolar concentrations.
- : These findings suggest a potential therapeutic role for this compound in inflammatory diseases.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-14-3-1-12(2-4-14)9-17(20)19-10-15-5-6-16(22-15)13-7-8-21-11-13/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJRTIWWFWQPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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